6-isobutyl-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
The compound “6-isobutyl-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” belongs to the class of organic compounds known as pyrrolopyrimidines. Pyrrolopyrimidines are compounds containing a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on its IUPAC name. It contains a pyrrolo[3,4-d]pyrimidine core, which is a bicyclic system with a pyrrole ring fused to a pyrimidine ring. The compound also has an isobutyl group at the 6-position, a 4-methoxyphenyl group at the 4-position, and two carbonyl groups at the 2,5-positions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The carbonyl groups might undergo nucleophilic addition reactions, and the aromatic ring could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For instance, the presence of the aromatic ring and carbonyl groups could influence its polarity, solubility, and spectral properties .Scientific Research Applications
Anticancer Applications
A novel series of N-alkylated C-6-isobutyl- or -propyl pyrimidine derivatives were synthesized and evaluated for their antiproliferative effect on a panel of tumor cell lines. Specifically, an N-methoxymethylated derivative demonstrated significant antiproliferative effects at micromolar concentrations, indicating potential anticancer and antimetastatic properties through the inhibition of DNA or RNA polymerases and adhesion molecules. These findings suggest the compound's utility in cancer treatment, particularly for adherent tumor cell lines (Gazivoda Kraljević et al., 2014).
Organic Electronics and Solar Cell Applications
The compound and its derivatives have also been explored in the field of organic electronics, particularly in the development of materials for polymer solar cells. An alcohol-soluble n-type conjugated polyelectrolyte synthesized from a related pyrrolo[3,4-c]pyrrole derivative demonstrated high conductivity and electron mobility, significantly improving the power conversion efficiency of inverted polymer solar cells. This highlights its potential as an effective electron transport layer in solar cell devices (Hu et al., 2015).
Anti-Inflammatory Activities
Research into the fruiting bodies of Antrodia camphorata led to the isolation of new compounds, including derivatives similar in structure to the specified compound, which demonstrated significant anti-inflammatory effects. These compounds were shown to modulate immune responses in macrophage cells, indicating potential applications in treating inflammation-related conditions (Chien et al., 2008).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(4-methoxyphenyl)-6-(2-methylpropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-10(2)8-20-9-13-14(16(20)21)15(19-17(22)18-13)11-4-6-12(23-3)7-5-11/h4-7,10,15H,8-9H2,1-3H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAUBKMECPUEEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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